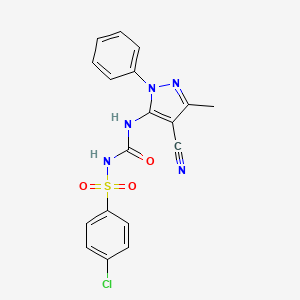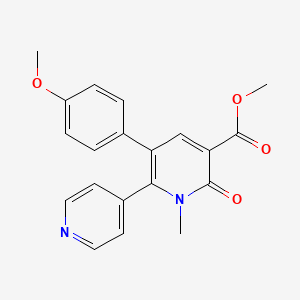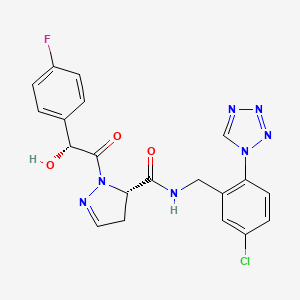![molecular formula C20H19N3O3S B10774123 (5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAT5A, chemically known as 5-[4-[N-(2-pyridyl)-(2S)-pyrrolidine-2-methoxyl]phenylmethylene]thiazolidine-2,4-dione, malic acid salt, is a distinct unsaturated thiazolidinedione. It is recognized for its role as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potent antidiabetic properties while exhibiting a relatively weak adipogenic effect .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PAT5A involves multiple steps, starting with the preparation of the pyrrolidine derivative, followed by its coupling with a thiazolidinedione moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The final product is obtained as a malic acid salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of PAT5A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
PAT5A undergoes various chemical reactions, including:
Oxidation: PAT5A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PAT5A into its reduced forms.
Substitution: PAT5A can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidinedione derivatives, while reduction can produce reduced forms of PAT5A .
科学的研究の応用
PAT5A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of thiazolidinediones and their interactions with PPARγ.
Biology: Investigated for its effects on cellular processes, including gene expression and metabolic pathways.
Medicine: Explored for its potential in treating diabetes and related metabolic disorders due to its insulin-sensitizing properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
PAT5A functions as a partial agonist of PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. It binds to PPARγ with a binding affinity approximately ten times less than that of rosiglitazone, a highly potent thiazolidinedione. Despite its lower affinity, PAT5A effectively reduces plasma glucose levels and improves insulin sensitivity. It also inhibits cholesterol and fatty acid biosynthesis, suggesting receptor-independent properties. PAT5A induces differential cofactor recruitment and gene activation compared to rosiglitazone, contributing to its unique biological effects .
類似化合物との比較
Similar Compounds
Rosiglitazone: A highly potent thiazolidinedione with strong PPARγ agonist activity.
Pioglitazone: Another thiazolidinedione with potent antidiabetic properties.
Troglitazone: An earlier thiazolidinedione with similar effects but withdrawn due to safety concerns.
Uniqueness of PAT5A
PAT5A is unique in its ability to act as a partial agonist of PPARγ, providing significant antidiabetic effects with a relatively weak adipogenic effect. This makes it a promising candidate for treating diabetes without the adverse effects associated with strong PPARγ agonists like rosiglitazone .
特性
分子式 |
C20H19N3O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O3S/c24-19-17(27-20(25)22-19)12-14-6-8-16(9-7-14)26-13-15-4-3-11-23(15)18-5-1-2-10-21-18/h1-2,5-10,12,15H,3-4,11,13H2,(H,22,24,25)/b17-12- |
InChIキー |
GRLCJTHTWOJWJS-ATVHPVEESA-N |
異性体SMILES |
C1CC(N(C1)C2=CC=CC=N2)COC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
正規SMILES |
C1CC(N(C1)C2=CC=CC=N2)COC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)
![(1R,3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774051.png)

![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)
![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)

![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)
![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)

![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)